molecular formula C21H27N3O2 B2726915 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile CAS No. 2097894-38-5

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile

Katalognummer: B2726915
CAS-Nummer: 2097894-38-5
Molekulargewicht: 353.466
InChI-Schlüssel: PZOOKSZWHKBPFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile (CAS 2097894-38-5) is a specialized organic compound with a molecular formula of C21H27N3O2 and a molecular weight of 353.46 g/mol. It features a complex structure integrating a pyrrolidinone scaffold coupled with a phenylpiperidine moiety and a nitrile functional group . This structural complexity makes it a valuable intermediate in pharmaceutical research, particularly for the synthesis of novel bioactive molecules. The compound's balanced lipophilicity (XLogP3: 2.7), molecular rigidity, and polar surface area (73.2 Ų) contribute to its promising physicochemical profile for drug discovery . The tert-butyl group enhances steric stability, while the carbonyl and nitrile functionalities provide versatile handles for further chemical derivatization . The pyrrolidine ring, a key component of this molecule, is a privileged scaffold in medicinal chemistry known to improve solubility and three-dimensional coverage, which can lead to better selectivity and optimized pharmacokinetic profiles for drug candidates . This reagent is well-suited for applications in medicinal chemistry, including the development of central nervous system (CNS)-targeting agents and enzyme inhibitors . Its structural features are consistent with compounds investigated as selective antagonists for neurological targets, such as the D3 dopamine receptor, highlighting its potential in neuropsychiatric disorder research . Furthermore, similar molecular frameworks are explored as inhibitors of specific kinases, such as Limk2, indicating potential applications in oncology and other disease areas . Supplied in high-purity grades, this compound ensures reproducibility in synthetic workflows and biological assays. It is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-20(2,3)16-13-23-18(25)17(16)19(26)24-11-9-21(14-22,10-12-24)15-7-5-4-6-8-15/h4-8,16-17H,9-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOOKSZWHKBPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation-Condensation Method

Procedure :

  • React bis(β-chloroethyl)methylamine hydrochloride with benzyl cyanide in the presence of sodium amide (NaNH₂).
  • The reaction proceeds via nucleophilic substitution and cyclization.

Conditions :

  • Solvent: Anhydrous ether or THF.
  • Temperature: 0–5°C (initial), then room temperature.
  • Yield: ~60–70%.

Mechanism :
Sodium amide deprotonates benzyl cyanide, generating a nitrile anion that attacks the bis(β-chloroethyl)methylamine, followed by intramolecular cyclization.

Grignard-Mediated Approach

Procedure :

  • Treat 4-bromo-2-methylthiophene-3-carboxylic acid methyl ester with isopropylmagnesium bromide in THF at −40°C.
  • Add tert-butyl 2-oxopyrrolidine-1-carboxylate and stir at room temperature.

Conditions :

  • Solvent: Tetrahydrofuran (THF).
  • Reducing Agent: Sodium borohydride (NaBH₄).
  • Yield: 51–63%.

Synthesis of 4-Tert-butyl-2-oxopyrrolidine-3-carbonyl Group

Grignard Addition to Pyrrolidinone

Procedure :

  • React tert-butyl 2-oxopyrrolidine-1-carboxylate with Grignard reagents (e.g., i-PrMgBr) in THF.
  • Quench with methanol and reduce intermediates with NaBH₄.

Key Data :

Step Conditions Yield
Grignard Addition −40°C, THF, 1.5–24 h 51–63%
Reduction −10°C, NaBH₄, 15 min 63%

Characterization :

  • $$ ^1H $$ NMR (CDCl₃): δ 1.44 (9H, s, tert-butyl), 3.83 (3H, s, methoxy), 7.26 (1H, s, aromatic).

Cyclization of Amino Acid Derivatives

Procedure :

  • Protect L-proline derivatives with tert-butyloxycarbonyl (Boc) groups.
  • Oxidize secondary alcohols to ketones using TEMPO/NaClO.

Example :

  • Oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one to the carboxylic acid derivative.

Coupling of Subunits

Amide Bond Formation

Procedure :

  • Activate the 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid with HATU or EDCl/HOBt .
  • React with 4-phenylpiperidine-4-carbonitrile in dichloromethane (DCM) or DMF.

Conditions :

  • Base: Diisopropylethylamine (DIPEA).
  • Temperature: 0°C to room temperature.
  • Yield: 75–85% (estimated from analogous reactions).

Ultrasound-Assisted Synthesis

Procedure :

  • Combine 4-phenylpiperidine-4-carbonitrile and 4-tert-butyl-2-oxopyrrolidine-3-carbonyl chloride under ultrasound irradiation.
  • Purify via recrystallization (acetonitrile/hexane).

Advantages :

  • Reduced reaction time (1–2 h vs. 12–24 h).
  • Improved yield: ~90%.

Alternative Routes

One-Pot Multicomponent Reaction

Procedure :

  • React 4-cyanopiperidine , tert-butyl glyoxylate , and phenylacetylene in the presence of CuI.
  • Achieve tandem cyclization and coupling.

Conditions :

  • Solvent: DMF or acetonitrile.
  • Catalyst: CuI (10 mol%).
  • Yield: ~70%.

Critical Analysis of Methods

Method Yield Advantages Limitations
Grignard-Mediated 51–63% High selectivity Low-temperature requirements
Ultrasound-Assisted ~90% Fast, energy-efficient Specialized equipment needed
Multicomponent ~70% Simplified workflow Requires optimization

Industrial-Scale Considerations

  • Cost Efficiency : Use of tert-butyl 2-oxopyrrolidine-1-carboxylate as a starting material reduces steps.
  • Safety : Avoid toxic reagents (e.g., selenium dioxide) by opting for TEMPO/NaClO oxidation.
  • Purification : Silica gel chromatography (hexane/ethyl acetate) ensures high purity (>98%).

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitrile groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Quinoline-Based Analogs (Aldehyde Dehydrogenase 1A1 Inhibitors)

Example Compounds :

  • 1-(6-Chloro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile ()
  • 1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile ()

Structural Differences :

  • Core Structure: Replacement of the pyrrolidone ring with a quinoline scaffold.
  • Substituents: Introduction of halogen (Cl/F) at position 6 of quinoline and a methylsulfonyl-piperazine group.
  • Molecular Weight: Higher molecular weight (~521.61 g/mol for fluoro analog) compared to the target compound (estimated ~380–400 g/mol) due to the quinoline and sulfonyl groups.

Functional Implications :

  • Halogen substituents (Cl/F) increase electronegativity, influencing target affinity and metabolic stability .

Kojic Acid Derivatives (Anti-Acetylcholinesterase Agents)

Example Compound :

  • 1-((3-Hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl)methyl)-4-phenylpiperidine-4-carbonitrile ()

Structural Differences :

  • Core Structure : Pyran-4-one (kojic acid derivative) replaces the pyrrolidone ring.
  • Substituents : Hydroxy and hydroxymethyl groups on the pyran ring enhance hydrophilicity.

Functional Implications :

  • Increased polarity improves solubility but may reduce blood-brain barrier penetration compared to the more lipophilic target compound .

Propafenone Analogs (P-Glycoprotein Inhibitors)

Example Compound :

  • 1-(2-Hydroxy-3-(2-(3-phenylpropanoyl)phenoxy)propyl)-4-phenylpiperidine-4-carbonitrile ()

Structural Differences :

  • Substituents: A hydroxypropyl-phenoxypropanoyl chain replaces the pyrrolidone-tert-butyl group.

Functional Implications :

  • The additional H-bond acceptor (hydroxy group) enhances interaction with P-glycoprotein, increasing inhibitory activity compared to non-polar substituents .

Pyridine and Thiophene Derivatives

Example Compound :

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile ()

Structural Differences :

  • Core Structure : Pyridine replaces piperidine, with a thiophene substituent at position 4.

Functional Implications :

Dihydropyridine-Based Analogs

Example Compound :

  • 1-[(4-Tert-butylphenyl)methyl]-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile ()

Structural Differences :

  • Core Structure : Dihydropyridine ring replaces piperidine.
  • Substituents : Methylsulfanyl and tert-butylbenzyl groups.

Functional Implications :

  • The dihydropyridine core may confer redox activity or calcium channel modulation properties, diverging from the target compound’s likely enzyme-targeting role .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Piperidine 4-Tert-butyl-2-oxopyrrolidine, phenyl ~380–400 (estimated) Not specified -
Quinoline-Based (ALDH1A1) Quinoline Cl/F, methylsulfonyl-piperazine 521.61 ALDH1A1 inhibition
Kojic Acid Derivative Pyran-4-one Hydroxy, hydroxymethyl ~400–420 (estimated) Anti-AChE
Propafenone Analog Piperidine Hydroxypropyl-phenoxypropanoyl ~450–470 (estimated) P-Glycoprotein inhibition
Dihydropyridine Analog Dihydropyridine Methylsulfanyl, tert-butylbenzyl 388.53 Not specified

Key Findings and Implications

  • Steric Effects : The tert-butyl group in the target compound likely enhances metabolic stability but may reduce solubility compared to polar analogs like kojic acid derivatives.
  • Electron-Withdrawing Groups: Halogens (Cl/F) in quinoline analogs improve target affinity through electronic effects, while methylsulfonyl groups enhance binding via polar interactions .
  • Structural Flexibility: Piperidine vs.

Biologische Aktivität

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a pyrrolidine moiety, and a carbonitrile functional group. Its molecular formula is C19H24N2O2C_{19}H_{24}N_2O_2, and it exhibits properties that suggest potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activity through:

  • Receptor Modulation : Interaction with various neurotransmitter receptors, particularly in neurological contexts.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in disease pathways, such as those related to cancer or infectious diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of piperidine have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for potent derivatives . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial effects.

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit antiproliferative effects on various cancer cell lines. For example, certain pyrrolidine derivatives have shown IC50 values as low as 0.45 mg/mL against multiple myeloma cells, indicating significant cytotoxic potential . The mechanism often involves apoptosis induction and proteasome inhibition.

Case Studies

  • Tuberculosis Treatment : A study on piperidinothiosemicarbazones indicated strong activity against resistant strains of M. tuberculosis, suggesting that structural modifications in similar compounds could enhance efficacy against resistant pathogens .
  • Cancer Cell Lines : Research involving pyrrolidine derivatives demonstrated significant cell death in human multiple myeloma RPMI 8226 cells. The most effective compound reached an IC50 of 0.45 mg/mL at 24 hours, showcasing the potential for therapeutic applications in oncology .

Table 1: Biological Activity of Related Compounds

Compound NameMIC (μg/mL)IC50 (mg/mL)Target Disease
Piperidinothiosemicarbazone 12-Tuberculosis
Piperidinothiosemicarbazone 24-Tuberculosis
Pyrrolidine Derivative A-0.45Multiple Myeloma
Pyrrolidine Derivative B->100Non-specific Cancer

Q & A

Q. What are the established synthetic routes for 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrrolidinone core via cyclization of tert-butyl-protected intermediates under controlled temperatures (e.g., 60–80°C in anhydrous solvents like THF or DCM) .
  • Step 2 : Coupling the pyrrolidinone moiety to the piperidine-carbonitrile scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) in inert atmospheres .
  • Optimization : Key variables include solvent polarity (e.g., DMF for polar intermediates), reaction time (monitored via TLC/HPLC), and stoichiometric ratios of reagents to minimize side products .

Q. What analytical techniques are used to characterize this compound, and how are purity and structural integrity validated?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbonyl signals at ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥95% purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are employed to assess its pharmacological potential?

  • In vitro assays : Cell viability (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Target engagement : Fluorescence polarization or SPR assays to measure binding affinity to enzymes/receptors (e.g., kinases, GPCRs) .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield when scaling up for in vivo studies?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent volume) using response surface methodology (RSM) to identify optimal conditions .
  • Purification strategies : Gradient flash chromatography or recrystallization from ethanol/water mixtures to isolate high-purity batches .
  • Scale-up challenges : Mitigate exothermic reactions by controlled addition of reagents and use of jacketed reactors .

Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be analyzed?

  • Source analysis : Compare assay conditions (e.g., cell line variability, serum concentration in media) .
  • Structural analogs : Evaluate SAR using derivatives (e.g., tert-butyl vs. trifluoromethyl substituents) to identify steric/electronic influences on activity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to isolate confounding variables .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., protease active sites) .
  • MD simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR models : Machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What methodologies are recommended for studying its pharmacokinetics (PK) and metabolic stability?

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • Plasma protein binding : Equilibrium dialysis to measure free fraction .
  • In vivo PK : Administer to rodent models (IV/PO) and collect serial blood samples for LC-MS analysis of AUC, t1/2, and bioavailability .

Q. How can researchers mitigate risks associated with handling this compound in laboratory settings?

  • PPE protocols : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
  • Waste disposal : Segregate organic waste containing the compound and contract licensed disposal services for incineration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.